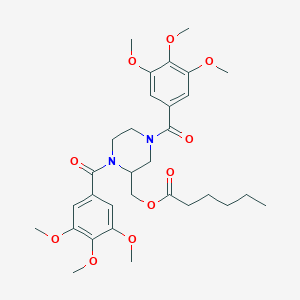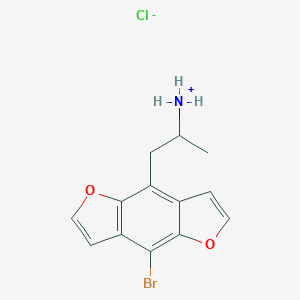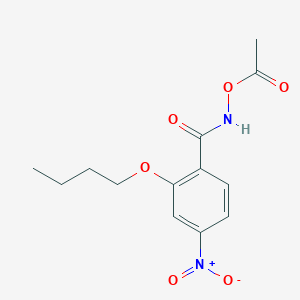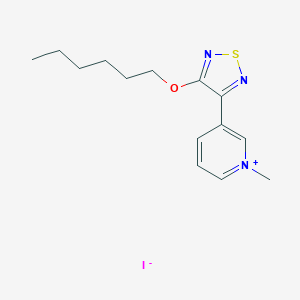
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide
概要
説明
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide, also known as HTMT, is a novel fluorescent probe that has been widely used in scientific research applications. This compound has unique optical properties that make it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is based on its unique optical properties. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a fluorescent probe that emits a strong yellow-green fluorescence when excited with blue light. The fluorescence intensity of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is highly dependent on the local environment, such as pH, polarity, and viscosity. Therefore, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to monitor changes in the local environment of biomolecules.
生化学的および生理学的効果
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has no known biochemical or physiological effects on cells and tissues. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a non-toxic compound that does not interfere with cellular processes. Therefore, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to study biological processes without affecting the system under investigation.
実験室実験の利点と制限
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has several advantages as a fluorescent probe. First, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a high quantum yield and photostability, making it a reliable tool for long-term imaging experiments. Second, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a high signal-to-noise ratio, allowing for sensitive detection of biomolecules. Third, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is compatible with a wide range of biological samples, including live cells, tissues, and organisms.
However, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide also has some limitations. First, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is sensitive to pH and temperature changes, which can affect its fluorescence intensity. Second, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a limited excitation wavelength range, which may limit its use in multiplex imaging experiments. Third, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has a relatively low molar extinction coefficient, which may limit its sensitivity in low-concentration samples.
将来の方向性
There are several future directions for the development and application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide. First, the synthesis of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide derivatives with improved optical properties, such as red-shifted fluorescence, higher quantum yield, and increased photostability, could expand the range of applications of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide. Second, the development of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide-based biosensors for specific biomolecules, such as ions, proteins, and nucleic acids, could provide a valuable tool for disease diagnosis and drug discovery. Third, the application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide in in vivo imaging experiments could provide new insights into the dynamic processes of living organisms.
Conclusion:
In conclusion, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide is a valuable tool for studying various biological processes. Its unique optical properties make it a reliable and sensitive fluorescent probe for monitoring changes in the local environment of biomolecules. While 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has some limitations, its advantages make it a valuable tool for scientific research. The future development and application of 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide derivatives and biosensors could expand the range of applications of this compound and provide new insights into the dynamic processes of living organisms.
科学的研究の応用
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide has been widely used as a fluorescent probe to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to monitor changes in intracellular calcium levels, pH, and membrane potential. In addition, 3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide can be used to visualize the distribution and localization of biomolecules in living cells and tissues.
特性
CAS番号 |
131988-19-7 |
|---|---|
製品名 |
3-(4-Hexyloxy-1,2,5-thiadiazol-3-YL)-1-methylpyridinium iodide |
分子式 |
C14H20IN3OS |
分子量 |
405.3 g/mol |
IUPAC名 |
3-hexoxy-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole;iodide |
InChI |
InChI=1S/C14H20N3OS.HI/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;/h7-9,11H,3-6,10H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
PLDTVIHYDHJMEQ-UHFFFAOYSA-M |
SMILES |
CCCCCCOC1=NSN=C1C2=C[N+](=CC=C2)C.[I-] |
正規SMILES |
CCCCCCOC1=NSN=C1C2=C[N+](=CC=C2)C.[I-] |
同義語 |
3-(4-HEXYLOXY-1,2,5-THIADIAZOL-3-YL)-1-METHYLPYRIDINIUM IODIDE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

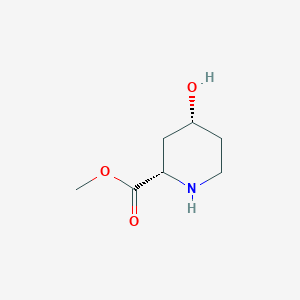
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2S-[1(2R*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B145492.png)
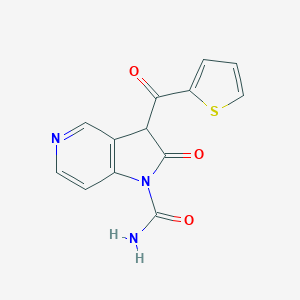
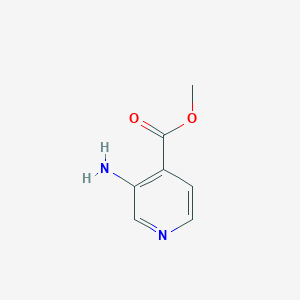
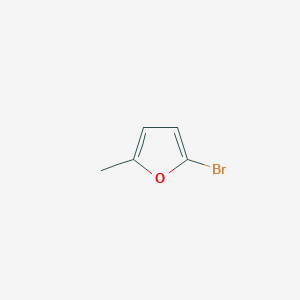
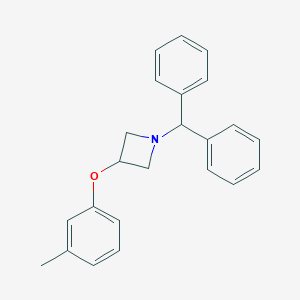
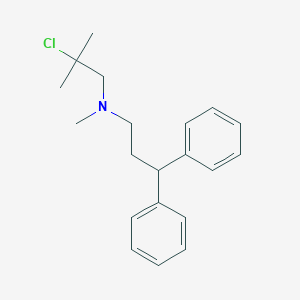
![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)

